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Compound of Interest

Compound Name:
1-(2-Aminoethyl)piperidine-3-

carboxamide

CAS No.: 936940-70-4

Cat. No.: B2918243

Get Quote

Executive Summary
The piperidine-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal

chemistry due to its conformational flexibility and ability to engage diverse biological targets.

This guide provides a technical comparison of novel piperidine-3-carboxamide analogs against

established clinical standards.

Focusing on two primary therapeutic axes—Cathepsin K inhibition (Osteoporosis) and PARP-

1/Senescence induction (Oncology)—we analyze binding energetics, residue-specific

interactions, and in vitro efficacy (

). Our data indicates that optimized analogs (e.g., Compound H-9 and Compound 54) achieve
binding affinities and potency comparable, and in some metrics superior, to phase-clinical
candidates like MIV-711.

Molecular Rationale & Target Selection[1][2]
Why Piperidine-3-Carboxamide?
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The scaffold offers a distinct advantage over rigid heteroaromatic systems:

Vector Control: The

hybridized piperidine ring allows for precise vector positioning of substituents (e.g., sulfonyl
or benzyl groups) to access deep hydrophobic pockets (P2/P3 subsites).

Solubility: The basic nitrogen enhances aqueous solubility compared to flat aromatic

competitors.

Versatility: Minor modifications shift specificity from proteases (Cathepsin K) to kinases and

DNA repair enzymes (PARP).

Validated Targets for Comparison
Target A: Cathepsin K (Cat K): A cysteine protease critical in bone resorption.

Benchmark:MIV-711 (Phase 2a candidate).[1][2][3]

Target B: PARP-1 / Senescence: A poly (ADP-ribose) polymerase involved in DNA repair.

Benchmark:Olaparib (FDA Approved) and Senescence inducers.

Performance Comparison: Analogs vs. Standards
The following data synthesizes comparative docking studies and biological assays. The

"Product" refers to the lead piperidine-3-carboxamide candidates (H-9 and 54) identified in

recent high-impact studies.

Table 1: Comparative Binding Metrics & Biological
Potency
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Compound
Class

Specific
Candidate

Target
Binding
Energy
(kcal/mol)

/

(

)

Key
Interaction
Profile

Piperidine

Analog

Compound

H-9
Cathepsin K -9.2 0.08

H-bonds:

Gly65,

Asn161

-Stacking:

Tyr67 (P2

pocket)

Clinical

Standard
MIV-711 Cathepsin K -8.9 ~0.05 - 0.10

Cov/Non-cov

interactions

at Cys25

Piperidine

Analog

Compound

54

Melanoma

(Senescence)
-10.0 (est) 0.03

Pyridine B-

ring

-

interactionPyr

role H-bond

donor

Clinical

Standard
Olaparib PARP-1 -11.4 0.005

Extensive

-stacking

(Tyr907)H-

bonds

(Gly863)

Analysis:

Cathepsin K: Compound H-9 exhibits a binding mode distinct from covalent inhibitors. By

targeting the Tyr67 residue in the S2 subsite via

-
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interactions, it achieves nanomolar potency (

) effectively matching MIV-711 [1].

Oncology: Compound 54 demonstrates a unique mechanism. While its binding energy is

slightly lower than the highly optimized Olaparib, its ability to induce senescence at

suggests a high phenotypic efficacy driven by the scaffold's specific geometric fit [2].

Technical Workflow: Comparative Docking Protocol
To replicate these results or evaluate new analogs, a rigorous, self-validating workflow is

required. The process moves beyond simple "lock-and-key" docking to include induced-fit

considerations and validation.

Graphviz Workflow: Computational Pipeline
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Phase 1: Preparation
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Caption: Figure 1. Standardized computational workflow for evaluating piperidine-3-

carboxamide analogs, incorporating mandatory RMSD validation steps.

Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that protocol reproducibility is the bedrock of

trust. The following methodologies are derived from the comparative studies of Compound H-9

and Compound 54.

Protocol A: Ligand & Protein Preparation
Ligand Construction:
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Draw structures (e.g., ChemDraw) and convert to 3D (OpenBabel/LigPrep).

Crucial Step: Perform energy minimization using the MMFF94 force field to relax the

piperidine ring chair conformation. The "chair" vs. "boat" conformation significantly impacts

the vector of the C3-carboxamide substituent.

Target Preparation:

Retrieve crystal structures (e.g., Cathepsin K PDB: 1ATK or 4DMY).

Remove crystallographic waters (unless bridging, e.g., Water-mediated H-bonds in PARP).

Add polar hydrogens and compute Gasteiger charges.

Protocol B: Molecular Docking (AutoDock Vina / Glide)
Grid Box Definition:

Center: Defined by the centroid of the co-crystallized ligand (e.g., MIV-711).

Dimensions:

Å. A slightly larger box is recommended for piperidine analogs to accommodate the
flexible benzyl/sulfonyl tails [3].

Execution:

Set exhaustiveness = 32 (Standard is 8; 32 is required for flexible rings like piperidine).

Generate 10 poses per ligand.

Validation (The "Trust" Step):

Extract the native ligand from the crystal structure.

Re-dock the native ligand using the exact parameters above.

Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and

the crystal pose must be
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Å.

Protocol C: Interaction Fingerprinting
To objectively compare the "Product" vs. "Alternatives," quantify the interactions:

Hydrogen Bonds: Distance

Å, Angle

.

Hydrophobic Contacts:

-

stacking (centroid distance

Å) and

-cation interactions.

Observation: Piperidine analogs frequently utilize the ring nitrogen (protonated at

physiological pH) to form salt bridges with acidic residues (e.g., Asp/Glu) in the active site

[4].

Strategic Recommendations
Scaffold Optimization: The comparative data suggests that the N-1 position of the piperidine

ring is the most tolerant to modification. Introducing bulky hydrophobic groups (e.g., sulfonyl-

phenyl) here consistently improves binding energy by accessing the P2/P3 pockets (as seen

in Compound H-9).

Validation Mandate: Do not rely solely on docking scores. The correlation between docking

score and

is strong only when RMSD validation is successful. Always perform a 100ns MD simulation
for top hits to verify the stability of the piperidine ring conformation.
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Therapeutic Pivot: While Cathepsin K is a proven target, the senescence-inducing capability

of Compound 54 indicates high potential in oncology. Future docking screens should

prioritize PARP-1 and CDK4/6 interfaces.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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